SynB1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

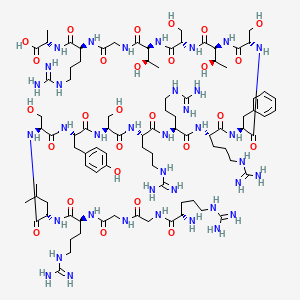

C89H151N37O27 |

|---|---|

Molekulargewicht |

2171.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C89H151N37O27/c1-43(2)33-56(118-70(139)52(19-11-29-105-86(95)96)114-64(135)37-109-63(134)36-110-68(137)50(90)17-9-27-103-84(91)92)74(143)121-60(40-128)78(147)120-58(35-48-23-25-49(133)26-24-48)76(145)122-59(39-127)77(146)117-54(21-13-31-107-88(99)100)72(141)115-53(20-12-30-106-87(97)98)71(140)116-55(22-14-32-108-89(101)102)73(142)119-57(34-47-15-7-6-8-16-47)75(144)123-61(41-129)79(148)126-67(46(5)132)82(151)124-62(42-130)80(149)125-66(45(4)131)81(150)111-38-65(136)113-51(18-10-28-104-85(93)94)69(138)112-44(3)83(152)153/h6-8,15-16,23-26,43-46,50-62,66-67,127-133H,9-14,17-22,27-42,90H2,1-5H3,(H,109,134)(H,110,137)(H,111,150)(H,112,138)(H,113,136)(H,114,135)(H,115,141)(H,116,140)(H,117,146)(H,118,139)(H,119,142)(H,120,147)(H,121,143)(H,122,145)(H,123,144)(H,124,151)(H,125,149)(H,126,148)(H,152,153)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t44-,45+,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |

InChI-Schlüssel |

GNJNMZGRIJXXHP-UATHOKIWSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SynB1: A Technical Guide to a Potent Cell-Penetrating Peptide for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell-penetrating peptides (CPPs) have emerged as a important tool in overcoming the cellular membrane barrier, facilitating the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among these, SynB1, a synthetic peptide derived from protegrin 1, has garnered significant attention for its robust translocation capabilities, particularly its efficacy in traversing the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive overview of this compound, including its fundamental characteristics, mechanism of action, and applications in drug delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams of its proposed cellular uptake pathways and experimental workflows.

Introduction to this compound

This compound is a cationic cell-penetrating peptide derived from protegrin 1 (PG-1), an antimicrobial peptide found in porcine leukocytes.[1] It is an 18-amino acid peptide with the sequence RGGRLSYSRRRFSTSTGRA.[2] The high net positive charge conferred by the multiple arginine residues is crucial for its initial interaction with the negatively charged cell surface, a key step in its internalization process. This compound has been successfully employed to deliver a variety of cargo molecules, ranging from small molecule drugs to larger nanoparticles, into cells both in vitro and in vivo.[3][4] Its ability to cross the blood-brain barrier has made it a particularly attractive vector for the delivery of therapeutics to the central nervous system.[3][5][6]

Physicochemical Properties and Synthesis

| Property | Value | Reference |

| Sequence | RGGRLSYSRRRFSTSTGRA | [2] |

| Amino Acid Count | 18 | [1] |

| Molecular Weight | ~2171.4 g/mol | [2] |

| Charge (at pH 7) | Highly Cationic | [7] |

| Origin | Synthetic, derived from Protegrin 1 | [1] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of this compound.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-amino acids with appropriate side-chain protecting groups (Pbf for Arg, tBu for Ser, Tyr, Thr)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) in DMF with DIC and HOBt.

-

Add the activation mixture to the resin.

-

Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. A negative test (beads remain yellow) indicates successful coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence in the reverse order (from C-terminus to N-terminus).

-

Final Fmoc Deprotection: After coupling the final amino acid (Arg), perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

-

Mechanism of Cellular Uptake

The precise mechanism of cellular uptake for this compound, like many CPPs, is not fully elucidated and appears to be dependent on several factors including peptide concentration, the nature of the cargo, and the cell type.[7][8][9] The initial and critical step involves the electrostatic interaction between the positively charged this compound and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[7] Following this initial binding, internalization is thought to occur through two primary pathways: direct translocation and endocytosis.[8][9][10]

-

Direct Translocation: At higher concentrations, this compound may directly penetrate the plasma membrane.[7] This energy-independent process is thought to involve transient pore formation or membrane destabilization.[7]

-

Endocytosis: At lower concentrations, this compound and its cargo are often internalized via energy-dependent endocytic pathways.[8][9] The specific endocytic route (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) can vary.[10] A significant challenge for endocytic uptake is the subsequent escape of the peptide and its cargo from the endosome to reach the cytoplasm or other intracellular targets.

The following diagram illustrates the proposed general mechanisms of this compound cellular uptake.

Applications in Drug Delivery and Quantitative Efficacy

This compound has demonstrated considerable promise in enhancing the delivery of a variety of therapeutic agents to their intracellular and central nervous system targets.

Blood-Brain Barrier Penetration

A key application of this compound is its ability to facilitate the transport of drugs across the BBB.[3][5][6] This has significant implications for the treatment of neurological disorders and brain tumors, where drug delivery is a major challenge.

Overcoming Multidrug Resistance

This compound-drug conjugates have been shown to bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of multidrug resistance in cancer cells.[11] This suggests a potential role for this compound in resensitizing resistant tumors to chemotherapy.

Quantitative Data on this compound-Mediated Delivery

The following table summarizes quantitative data from various studies on the enhanced delivery of different cargoes mediated by this compound and its analogs.

| Cargo | Delivery System | Cell Line / Model | Fold Increase in Uptake / Efficacy | Reference |

| Doxorubicin | This compound conjugate | Rat Brain | Up to 30-fold | [3] |

| Doxorubicin | This compound conjugate | K562/ADR (resistant) | IC50 reduced from 65 µM to 3 µM | [11] |

| Benzylpenicillin | This compound conjugate | Rat Brain | 7-fold | [6] |

| Paclitaxel | SynB3 conjugate | Brain | 22-fold | [5] |

| Dalargin | SynB3 conjugate | Brain | 18-fold | [5] |

| Morphine-6-glucuronide | SynB3 conjugate | Brain | 50-fold | [5] |

| Nanoparticles | This compound-functionalized DNA nanopores | Liposomes | ~5-fold (compared to unmodified) | [12] |

| Doxorubicin | This compound-ELP conjugate | E0771 murine breast tumors | 2-fold higher tumor inhibition | [13] |

Experimental Protocols for Assessing Cellular Uptake

The cellular uptake of this compound and its conjugates can be qualitatively and quantitatively assessed using fluorescence-based techniques such as confocal microscopy and flow cytometry.

Experimental Protocol: Qualitative Cellular Uptake by Confocal Microscopy

Materials:

-

Fluorescently labeled this compound or this compound-cargo conjugate (e.g., with FITC or TAMRA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa, MCF-7)

-

Confocal microscope

-

Culture dishes with coverslips

Procedure:

-

Cell Seeding: Seed cells onto culture dishes with coverslips and allow them to adhere and grow to 60-70% confluency.

-

Peptide Incubation:

-

Prepare a solution of the fluorescently labeled this compound conjugate in cell culture medium at the desired concentration (e.g., 1-10 µM).

-

Remove the old medium from the cells and add the peptide-containing medium.

-

Incubate for a specific time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the peptide-containing medium.

-

Wash the cells three times with cold PBS to remove non-internalized peptide.

-

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

Image the live cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore.

-

Acquire z-stack images to confirm intracellular localization.

-

Experimental Protocol: Quantitative Cellular Uptake by Flow Cytometry

Materials:

-

Fluorescently labeled this compound or this compound-cargo conjugate

-

Cell culture medium

-

PBS

-

Cells of interest

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Peptide Incubation: Incubate the cells with the fluorescently labeled this compound conjugate at various concentrations and for different time points as described in the confocal microscopy protocol. Include an untreated cell sample as a negative control.

-

Cell Harvesting:

-

After incubation, wash the cells twice with cold PBS.

-

Treat the cells with trypsin-EDTA to detach them and quench the reaction with complete medium. This step also helps to remove membrane-bound, non-internalized peptides.[14]

-

Transfer the cell suspension to flow cytometry tubes.

-

-

Cell Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this washing step twice.

-

Flow Cytometry Analysis:

-

Analyze the cell samples on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel.

-

Acquire data for at least 10,000 events per sample.

-

The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized peptide.

-

The following diagram illustrates the general workflow for quantifying CPP uptake using flow cytometry.

Conclusion and Future Directions

This compound is a highly effective cell-penetrating peptide with significant potential for enhancing the delivery of a wide range of therapeutic agents. Its ability to traverse the blood-brain barrier and overcome multidrug resistance makes it a valuable tool in the development of novel treatments for challenging diseases. Further research is warranted to fully elucidate its uptake mechanisms under various conditions, which will enable the rational design of more efficient and specific this compound-based drug delivery systems. The optimization of cargo conjugation strategies and the exploration of targeted delivery approaches will be crucial in translating the promise of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo studies on gelatin-siloxane nanoparticles conjugated with SynB peptide to increase drug delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translocation and endocytosis for cell-penetrating peptide internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Doxorubicin-peptide conjugates overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

SynB1: A Technical Guide to a Potent Peptide Vector for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and applications of SynB1, a promising cell-penetrating peptide (CPP). Derived from the antimicrobial peptide protegrin-1, this compound has demonstrated significant potential as a vector for delivering therapeutic cargoes across challenging biological barriers, most notably the blood-brain barrier (BBB). This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Concepts: Mechanism of Action

This compound is an 18-residue cationic peptide (RGGRLSYSRRRFSTSTGR) that facilitates the cellular uptake of conjugated molecules. Its primary mechanism for crossing the blood-brain barrier is adsorptive-mediated transcytosis (AMT). This process is initiated by a nonspecific electrostatic interaction between the positively charged this compound peptide and the negatively charged domains of the endothelial cell membranes that constitute the BBB.

Beyond AMT, this compound can also internalize into cells through direct penetration or endocytic pathways. Direct penetration may involve the formation of transient pores or the generation of an inverted micelle within the lipid bilayer, allowing the peptide and its cargo to enter the cytoplasm.

Key Applications & Quantitative Data

This compound's ability to traverse biological membranes has been leveraged in several preclinical applications, primarily in enhancing drug delivery to the central nervous system (CNS) and tumors.

Blood-Brain Barrier (BBB) Delivery

A significant hurdle in treating CNS disorders is the BBB, which prevents most therapeutic agents from reaching the brain.[1] this compound has been shown to significantly increase the brain uptake of various small molecules.

| Cargo | Model System | Fold Increase in Brain Uptake/Transport | Reference |

| Doxorubicin | Rat | Up to 30-fold increase in transport into brain parenchyma | [2] |

| Doxorubicin | Rat | 20-fold increase when co-administered with D-penetratin | [2] |

| Dalargin | Rat | Marked enhancement of brain uptake | [3] |

| Benzylpenicillin | Rat | 7-fold increase in brain accumulation | [4] |

Cancer Therapy

By enhancing drug accumulation in tumor cells, this compound can improve the efficacy of chemotherapeutic agents. Studies have demonstrated its utility in delivering drugs to breast cancer cells and brain tumors.[5][6] A thermally targeted biopolymer conjugate, this compound-ELP-DOXO, leverages hyperthermia to further concentrate the drug at the tumor site.

| Conjugate/System | Cell Line / Model | Metric | Result | Reference |

| This compound-ELP-DOXO | MCF-7 Breast Carcinoma | IC₅₀ (at 42°C) | 12-30 µM | [7] |

| This compound-ELP-DOXO | E0771 Murine Breast Tumor | Tumor Inhibition | 2-fold higher than free doxorubicin with hyperthermia | [7] |

Advanced Delivery Systems

This compound is also being explored to enhance the functionality of nanomaterials. When conjugated to DNA nanopores, it significantly improves their ability to insert into lipid membranes, which is a critical step for applications in molecule sensing and controlled drug release.[3]

| System | Condition | Insertion Efficiency (%) | Membrane Destruction (%) | Reference |

| 15this compound-NP | - | ~28% | Not Reported | [3] |

| 100x Free this compound | - | 9.0 ± 3.6 | 6.4 ± 1.1 | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this compound literature.

Protocol: In Situ Brain Perfusion

This technique is used to quantify the transport of a substance across the BBB without interference from peripheral metabolism or clearance.

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: The heart is stopped, and a perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the this compound-drug conjugate and a vascular space marker (e.g., [¹⁴C]-sucrose) is infused at a constant rate.

-

Duration: Perfusion is carried out for a short, defined period (e.g., 1-10 minutes).

-

Sample Collection: The brain is removed, and samples from different regions are collected.

-

Analysis: The concentration of the drug and marker in the brain homogenate is determined using appropriate analytical methods (e.g., HPLC, LC-MS/MS, or scintillation counting for radiolabeled compounds).

-

Calculation: The brain uptake clearance (K_in) or the percentage of the compound that crossed the BBB is calculated after correcting for the vascular space.

Protocol: Conjugation of this compound to DNA Nanostructures

This protocol describes a method for attaching this compound peptides to DNA origami nanopores using click chemistry.[3]

-

Oligo Modification: Synthesize DNA staple strands with a 5' or 3' amine modification. React the amine-modified oligos with an excess of a DBCO-NHS ester in a suitable buffer (e.g., PBS) to attach the DBCO moiety. Purify the DBCO-modified oligos, for instance, using ethanol precipitation.

-

Peptide Modification: Synthesize the this compound peptide with an N-terminal azide group.

-

Click Reaction: Incubate the purified DBCO-modified DNA oligos with a molar excess (e.g., 3x) of the azide-modified this compound peptide. The reaction is typically performed in the presence of a co-solvent like DMSO at room temperature overnight.

-

Purification: Purify the resulting this compound-DNA conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and oligos.

-

Nanostructure Assembly: Assemble the final DNA nanostructure (e.g., nanopore) by mixing the purified this compound-DNA conjugates with the remaining unmodified staple strands and the scaffold DNA strand in a buffer containing MgCl₂, followed by a thermal annealing ramp.

-

Verification: Confirm the successful assembly and modification of the nanostructure using agarose gel electrophoresis.

Emerging Research: Neurodegenerative Diseases

While direct studies of this compound for treating specific neurodegenerative diseases are still emerging, its proven ability to cross the BBB makes it a highly attractive vector for this field.[8][9] The core challenge in treating conditions like Alzheimer's and Parkinson's disease is delivering therapeutics to the CNS to target pathological protein aggregates like amyloid-β and α-synuclein.[5][10]

CPPs like this compound offer a logical solution to this delivery problem.[6] They can be conjugated to a variety of therapeutic cargoes, including small molecule inhibitors, therapeutic peptides, or even gene-silencing agents like siRNA, to facilitate their transport into the brain.[2][11] Future research will likely focus on conjugating this compound to novel therapeutics that can inhibit protein aggregation, reduce neuroinflammation, or promote neuronal survival.

Conclusion

Early-stage research has established this compound as a versatile and potent cell-penetrating peptide with significant promise as a drug delivery vector. Its ability to efficiently cross the blood-brain barrier is its most notable feature, opening up new therapeutic possibilities for CNS diseases, from brain cancer to neurodegeneration. Further research is warranted to optimize cargo conjugation, understand the nuances of its transport mechanisms, and evaluate its safety and efficacy in more advanced disease models. The data and protocols summarized herein provide a solid foundation for scientists and drug developers looking to harness the potential of this compound in their research.

References

- 1. Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-management.mq.edu.au [research-management.mq.edu.au]

- 5. The Use of Cell-Penetrating Peptides in Mediating Amyloid-β (Aβ) Plaque Induced Neurodegeneration Causing Alzheimer’s Disease (AD) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Combination of cell-penetrating peptides with nanomaterials for the potential therapeutics of central nervous system disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell-Penetrating Peptides as Theranostics Against Impaired Blood-Brain Barrier Permeability: Implications for Pathogenesis and Therapeutic Treatment of Neurodegenerative Disease | Springer Nature Experiments [experiments.springernature.com]

- 10. vjneurology.com [vjneurology.com]

- 11. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

SynB1: A Technical Guide on its Discovery, Protegrin-1 Origins, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP), SynB1, detailing its origins from the antimicrobial peptide protegrin-1, its mechanism of action, and its application in advanced drug delivery systems. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Introduction: Protegrin-1, the Antimicrobial Precursor

Protegrins are a family of cysteine-rich, cationic antimicrobial peptides (AMPs) originally isolated from porcine leukocytes.[1] These peptides represent a crucial component of the innate immune system, exhibiting broad-spectrum activity against bacteria, fungi, and some enveloped viruses.[1][2]

Protegrin-1 (PG-1) is the most abundant and well-characterized member of this family.[3][4] It is an 18-amino acid peptide with a primary structure of RGGRLCYCRRRFCVCVGR.[3][5] The structure of PG-1 is notable for its β-hairpin fold, stabilized by two disulfide bonds formed between its four cysteine residues (Cys6-Cys15 and Cys8-Cys13).[1][3][5] This rigid, amphipathic structure, combined with a high density of positively charged arginine residues, is critical to its antimicrobial function.[2][5] PG-1 is believed to exert its antimicrobial effects by disrupting the integrity of microbial cell membranes, forming pores that lead to leakage of cellular contents and cell death.[6][7]

The Genesis of this compound: From Antimicrobial to Cell-Penetrating Peptide

The development of cell-penetrating peptides has revolutionized the field of drug delivery, offering a mechanism to transport therapeutic cargoes across the otherwise impermeable cell membrane.[8] this compound is a synthetic peptide vector that originated from the antimicrobial peptide protegrin-1 (PG-1).[9][10] While PG-1's primary function is membrane disruption for antimicrobial purposes, researchers identified that specific sequences within the peptide could mediate translocation across mammalian cell membranes with lower toxicity.

This compound represents a linear derivative of PG-1, with the amino acid sequence RGGRLSYSRRRFSTSTGR .[11][12][13] This sequence retains the cationic nature of the parent peptide, which is crucial for the initial electrostatic interactions with the negatively charged cell surface, but is designed to facilitate cellular uptake rather than causing significant membrane lysis.[9] This transition from a potent antimicrobial agent to a cell-penetrating vector highlights a key strategy in peptide engineering: harnessing the membrane-interacting properties of natural peptides for therapeutic delivery applications.

References

- 1. Solution structure of protegrin-1, a broad-spectrum antimicrobial peptide from porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protegrin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Protegrin-1 Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lifetein.com [lifetein.com]

An In-Depth Technical Guide to the Fundamental Properties of the SynB1 Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SynB1 peptide, a derivative of the antimicrobial peptide protegrin-1, has emerged as a promising cell-penetrating peptide (CPP) for enhancing the delivery of therapeutic agents across biological membranes, most notably the blood-brain barrier. This technical guide provides a comprehensive overview of the core fundamental properties of the this compound peptide sequence, including its physicochemical characteristics, mechanism of action, and quantitative data on its efficacy. Detailed experimental protocols and visual representations of its cellular uptake pathway are included to support researchers and drug development professionals in harnessing the potential of this delivery vector.

Core Properties of this compound

This compound is a cationic peptide with the ability to traverse cellular membranes and facilitate the intracellular delivery of a wide range of cargo molecules.[1] Its properties are rooted in its specific amino acid sequence and resulting physicochemical characteristics.

Physicochemical Properties

The this compound peptide is characterized by its amino acid sequence, molecular weight, and isoelectric point, which contribute to its overall positive charge and interaction with cell surfaces.

| Property | Value | Reference |

| Amino Acid Sequence | RGGRLSYSRRRFSTSTGRA | [2] |

| Molecular Weight | 2171.38 g/mol | [2] |

| Formula | C89H151N37O27 | [2] |

Table 1: Physicochemical properties of the this compound peptide.

Mechanism of Cellular Uptake

The primary mechanism by which this compound and its conjugated cargo enter cells is through adsorptive-mediated endocytosis .[3][4] This process is initiated by the electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans.[5][6][7]

Signaling Pathway for Adsorptive-Mediated Endocytosis

The binding of this compound to the cell surface triggers a signaling cascade that leads to the formation of endocytic vesicles. While the precise signaling cascade for this compound is not fully elucidated, the general pathway for cationic CPPs involves the clustering of proteoglycans, which can activate downstream signaling and recruit components of the endocytic machinery.[5][6] This process is distinct from clathrin- and caveolin-dependent endocytosis but is dependent on dynamin and flotillin.[5]

Quantitative Data on Efficacy

The efficacy of this compound as a delivery vector has been demonstrated in several studies, particularly for the delivery of chemotherapeutic agents like doxorubicin across the blood-brain barrier.

Cargo Delivery Efficiency

Studies have shown a significant increase in the brain uptake of doxorubicin when conjugated with this compound.

| Cargo | Delivery Enhancement | Model System | Reference |

| Doxorubicin | ~30-fold increase in brain uptake | In situ mouse brain perfusion | [3] |

| Doxorubicin | 6-fold increase in uptake (bypassing P-glycoprotein) | In situ rat brain perfusion | [8] |

| Doxorubicin | 20-fold increase in transport into brain parenchyma | Capillary depletion method | [8] |

Table 2: this compound-mediated doxorubicin delivery efficiency.

Cytotoxicity

The intrinsic cytotoxicity of the delivery vector is a critical consideration. A study evaluating a this compound-Elastin-like polypeptide (ELP)-Doxorubicin conjugate provided insights into its cytotoxic potential.

| Conjugate | IC50 Value (at 42 °C) | Cell Line | Reference |

| This compound-ELP-DOXO | 12-30 µM | MCF-7 breast carcinoma | [9] |

Table 3: Cytotoxicity of a this compound-Doxorubicin conjugate. The study noted that the ELP carrier with this compound had the lowest intrinsic cytotoxicity among the tested CPPs.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the properties and efficacy of this compound. The following are standard protocols for key experiments.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of peptide uptake into cells.

Objective: To quantify the intracellular accumulation of a fluorescently labeled this compound peptide.

Materials:

-

Fluorescently labeled this compound (e.g., with 5(6)-carboxyfluorescein)

-

Cancerous (e.g., MDA-MB-231, HeLa, A549) and non-cancerous (e.g., HEK-293) cell lines

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the desired cell lines to ~80% confluency.

-

Cell Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a fixed concentration of the fluorescently labeled this compound peptide for a defined period (e.g., 1 hour).

-

Washing: Wash the cells thoroughly with PBS to remove non-internalized peptide.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell.

-

Data Analysis: Quantify the differential uptake in the various cell lines based on the mean fluorescence intensity.[10][11]

In Vitro Cytotoxicity MTT Assay

This colorimetric assay is used to assess the impact of this compound conjugates on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate.

Materials:

-

This compound-drug conjugate

-

Target cell line

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate and control compounds.

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Brain Delivery Quantification

This protocol describes a method to quantify the delivery of a this compound-conjugated molecule to the brain in a living animal model.

Objective: To measure the brain uptake of a fluorescently or radioactively labeled this compound conjugate.

Materials:

-

Labeled this compound-cargo conjugate

-

Animal model (e.g., mice)

-

Anesthesia

-

Surgical tools for perfusion

-

Imaging system (e.g., for fluorescence or radioactivity) or analytical instruments for quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Anesthetize the animal model.

-

Compound Administration: Administer the labeled this compound-cargo conjugate intravenously.

-

Blood Sampling: Collect blood samples at various time points.

-

Brain Perfusion: At the end of the experiment, perform a cardiac perfusion with saline to remove the compound from the brain vasculature.

-

Brain Homogenization: Harvest the brain and homogenize the tissue.

-

Quantification: Quantify the amount of the labeled conjugate in the brain homogenate and plasma samples using the appropriate detection method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio or other pharmacokinetic parameters to assess the extent of brain delivery.[12]

Conclusion

The this compound peptide represents a valuable tool in the field of drug delivery, offering a robust mechanism for transporting therapeutic molecules across challenging biological barriers. Its cationic nature and reliance on adsorptive-mediated endocytosis provide a basis for its broad applicability. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize and further investigate the potential of the this compound peptide in the development of novel therapeutics. Further research is warranted to fully elucidate the specific signaling pathways involved in its uptake and to expand the range of cargo molecules for which its delivery efficacy has been quantitatively characterized.

References

- 1. Peptide delivery to the brain via adsorptive-mediated endocytosis: advances with SynB vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhanced delivery of doxorubicin into the brain via a peptide-vector-mediated strategy: saturation kinetics and specificity [pubmed.ncbi.nlm.nih.gov]

- 4. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internalization and Trafficking of Cell Surface Proteoglycans and Proteoglycan-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteoglycan Signaling Co–receptors: Roles in Cell Adhesion, Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New advances in the transport of doxorubicin through the blood-brain barrier by a peptide vector-mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell penetrating peptides fused to a thermally targeted biopolymer drug carrier improve the delivery and antitumor efficacy of an acid-sensitive doxorubicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Brain Delivery and Brain Deposition of Proteins with Various Sizes - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Gateway: An In-depth Technical Guide to the Uptake Pathways of SynB1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SynB1, a potent cell-penetrating peptide (CPP) derived from protegrin-1, has emerged as a promising vector for the intracellular delivery of a wide array of therapeutic and diagnostic agents. Its ability to traverse the plasma membrane, a significant barrier to many macromolecules, has garnered considerable interest in the field of drug development. Understanding the intricate mechanisms by which this compound enters cells is paramount for optimizing its delivery efficiency and designing novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's uptake pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanisms of this compound Cellular Uptake

The cellular entry of this compound is a multi-faceted process that can be broadly categorized into two main pathways: direct translocation and endocytosis. The prevalence of each pathway is influenced by several factors, including the concentration of the peptide, the nature of the cargo it carries, and the specific cell type.

Initial Interaction with the Cell Surface: The Role of Heparan Sulfate Proteoglycans

The initial and critical step in the cellular uptake of this compound involves its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] These highly sulfated glycoproteins act as primary receptors, concentrating the cationic this compound peptide at the cell membrane through electrostatic interactions.[1] This binding is a prerequisite for subsequent internalization events. The affinity of this interaction is a key determinant of uptake efficiency. While specific binding affinity (Kd) values for this compound to heparan sulfate are not extensively reported in the literature, studies on similar cationic CPPs suggest that this interaction is in the low micromolar range.

Direct Translocation

At higher concentrations, this compound is thought to be capable of direct translocation across the plasma membrane. This energy-independent process is believed to involve the formation of transient pores or the destabilization of the lipid bilayer, allowing the peptide and its cargo to directly enter the cytoplasm. The exact mechanism of this process is still under investigation, but it is thought to be driven by the strong electrostatic and hydrophobic interactions between the peptide and the membrane lipids.

Endocytic Pathways

At lower, more physiologically relevant concentrations, the primary route of entry for this compound and its conjugates is through endocytosis, an energy-dependent process. Several endocytic pathways have been implicated in the uptake of CPPs, and the specific route for this compound can be cargo-dependent. The main endocytic mechanisms involved are:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling. It is a non-specific pathway for the uptake of extracellular fluid and solutes.

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane, which then invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.

The involvement of these pathways is often elucidated through the use of specific pharmacological inhibitors.

Quantitative Analysis of this compound Uptake

Quantifying the cellular uptake of this compound is crucial for evaluating its efficiency as a delivery vector. Several techniques are employed for this purpose, with flow cytometry and fluorescence microscopy being the most common.

| Parameter | Methodology | Typical Readout | Factors Influencing Outcome |

| Uptake Efficiency | Flow Cytometry | Percentage of fluorescently-labeled this compound positive cells; Mean Fluorescence Intensity (MFI) | Peptide concentration, incubation time, cell type, temperature, presence of cargo |

| Cellular Localization | Confocal Fluorescence Microscopy | Visualization of the subcellular distribution of fluorescently-labeled this compound (e.g., plasma membrane, endosomes, cytoplasm, nucleus) | Fixation method, type of fluorescent label, cargo properties |

| Kinetics of Uptake | Time-course studies using Flow Cytometry or live-cell imaging | MFI or intracellular fluorescence intensity over time | Peptide concentration, cell type, temperature |

| Binding Affinity (to HSPGs) | Surface Plasmon Resonance (SPR) | Dissociation constant (Kd) | Specific heparan sulfate structure, buffer conditions |

Experimental Protocols

Quantification of this compound Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled this compound peptide.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-SynB1)

-

Cell line of interest (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

Endocytosis inhibitors (optional, e.g., chlorpromazine for CME, amiloride for macropinocytosis, filipin for caveolae-mediated endocytosis)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Incubation:

-

Prepare a working solution of FITC-SynB1 in serum-free medium at the desired concentration (e.g., 1-10 µM).

-

Wash the cells once with PBS.

-

Add the FITC-SynB1 solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C. For negative controls, incubate cells with medium alone or at 4°C to inhibit energy-dependent uptake.

-

(Optional) For inhibitor studies, pre-incubate the cells with the specific endocytosis inhibitor for 30-60 minutes before adding the FITC-SynB1.

-

-

Cell Harvesting:

-

Wash the cells three times with ice-cold PBS to remove surface-bound peptide.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells and resuspend the pellet in ice-cold PBS.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).

-

Visualization of this compound Cellular Trafficking by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of this compound.

Materials:

-

Fluorescently labeled this compound (e.g., TAMRA-SynB1)

-

Cell line of interest

-

Glass-bottom dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Peptide Incubation:

-

Prepare a working solution of TAMRA-SynB1 in serum-free medium.

-

Wash the cells once with PBS.

-

Add the TAMRA-SynB1 solution and incubate for the desired time at 37°C.

-

-

Fixation and Staining:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips with mounting medium.

-

Image the cells using a confocal microscope, capturing images in the appropriate channels for TAMRA and DAPI.

-

Signaling Pathways Involved in this compound Uptake

The interaction of this compound with cell surface receptors, particularly HSPGs, can trigger intracellular signaling cascades that modulate the endocytic process. While specific signaling pathways directly activated by this compound are not yet fully elucidated, the general mechanisms of CPP uptake suggest the involvement of pathways that regulate actin dynamics and membrane trafficking.

Potential signaling molecules that may be involved include small GTPases of the Rho family (e.g., Rac1, Cdc42), which are key regulators of actin polymerization and membrane ruffling in macropinocytosis. Receptor tyrosine kinases and protein kinase C (PKC) have also been implicated in the regulation of various endocytic pathways and could potentially be modulated by this compound-HSPG interactions. Further research is needed to delineate the precise signaling networks activated by this compound in different cellular contexts.

Conclusion

The cellular uptake of this compound is a complex and dynamic process involving initial binding to heparan sulfate proteoglycans followed by internalization through multiple endocytic pathways and potentially direct translocation. The choice of pathway is context-dependent, highlighting the need for careful experimental design and interpretation. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness the full potential of this compound as a versatile and efficient delivery vector. A deeper understanding of its uptake mechanisms will undoubtedly pave the way for the development of more effective and targeted therapies.

References

SynB1 Peptide: A Technical Guide to Overcoming the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most systemically administered drugs, limiting their efficacy. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to enhance drug delivery across the BBB. This technical guide provides an in-depth analysis of the SynB1 peptide, a protegrin 1-derived CPP, and its role in facilitating the transport of therapeutic cargo into the brain. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the proposed mechanism of action, providing a comprehensive resource for researchers in the field of neurotherapeutics and drug delivery.

Introduction to this compound Peptide

This compound is an 18-residue cationic peptide derived from protegrin 1, an antimicrobial peptide.[1] It belongs to the class of cell-penetrating peptides, which are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[1][2] The cationic nature of this compound is crucial for its interaction with the negatively charged cell surfaces, a key step in its transport mechanism.[3][4]

Quantitative Efficacy of this compound-Mediated BBB Transport

Conjugation of therapeutic molecules to the this compound peptide has been shown to significantly enhance their uptake into the brain. The following table summarizes the quantitative data from various studies demonstrating the improved brain delivery of different cargo molecules.

| Cargo Molecule | Fold Increase in Brain Uptake (Compared to Free Drug) | Reference |

| Doxorubicin | ~30-fold | [5][6] |

| Benzylpenicillin | ~7-fold | [4] |

| Dalargin | Significant improvement in anti-nociceptive effect | [7] |

| Morphine-6-glucuronide | Enhanced brain uptake | [6] |

Mechanism of Action: Adsorptive-Mediated Transcytosis

The primary mechanism by which this compound and its conjugates cross the blood-brain barrier is believed to be adsorptive-mediated transcytosis (AMT).[2][5] This process is initiated by a non-specific electrostatic interaction between the positively charged this compound peptide and the negatively charged components of the luminal surface of the brain endothelial cells, such as heparan sulfate proteoglycans (e.g., syndecan-4).[3][8] This interaction triggers endocytosis, leading to the formation of intracellular vesicles containing the this compound-cargo conjugate. These vesicles are then transported across the endothelial cell cytoplasm and released into the brain parenchyma via exocytosis at the abluminal membrane.[1][9]

Caption: Proposed mechanism of this compound-mediated transport across the BBB.

Experimental Protocols

Synthesis and Conjugation of this compound Peptide to Cargo Molecules

This protocol outlines a general method for the synthesis of this compound and its conjugation to a cargo molecule containing a reactive thiol group.

Caption: Workflow for this compound peptide synthesis and conjugation.

Methodology:

-

Peptide Synthesis: this compound (sequence: RGGRLSYSRRRFSTSTGR) with an additional C-terminal cysteine residue is synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

-

Cargo Derivatization: The cargo molecule is functionalized with a maleimide group, a thiol-reactive linker.

-

Conjugation: The purified this compound peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) and mixed with the maleimide-activated cargo. The reaction is allowed to proceed at room temperature.

-

Purification of the Conjugate: The resulting this compound-cargo conjugate is purified from unreacted peptide and cargo using RP-HPLC or size-exclusion chromatography.

-

Characterization of the Conjugate: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by SDS-PAGE to assess purity.

In Situ Brain Perfusion

This technique allows for the quantitative measurement of the transport of substances across the BBB in a controlled manner.

Methodology:

-

Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed and cannulated.

-

Perfusion: The animal is perfused with a physiological buffer to wash out the blood from the brain vasculature.

-

Test Substance Infusion: A solution containing the radiolabeled or fluorescently tagged this compound-cargo conjugate is then perfused through the carotid artery for a defined period (e.g., 1-10 minutes).

-

Washout: Following the infusion of the test substance, the brain is perfused again with a buffer to remove any compound remaining in the vasculature.

-

Brain Homogenization: The brain is then removed, and specific regions are dissected and homogenized.

-

Quantification: The amount of the this compound-cargo conjugate that has crossed the BBB is quantified by scintillation counting or fluorescence measurement of the brain homogenate. The brain uptake is often expressed as the volume of distribution (Vd) in μL/g.

Capillary Depletion Method

This method is used to differentiate between the compound that has truly crossed the BBB and is present in the brain parenchyma versus the compound that is merely associated with the brain capillaries.[10][11]

Caption: Workflow for the capillary depletion assay.

Methodology:

-

Brain Homogenization: Following an in situ brain perfusion experiment, the brain is homogenized in a physiological buffer.

-

Dextran Addition: A concentrated solution of dextran is added to the homogenate to increase the density of the capillaries.

-

Centrifugation: The homogenate is then centrifuged at high speed. The denser capillaries will form a pellet at the bottom of the tube, while the brain parenchyma will remain in the supernatant.

-

Separation and Quantification: The supernatant and the pellet are carefully separated. The amount of the this compound-cargo conjugate in each fraction is quantified.

-

Data Analysis: The results allow for the determination of the percentage of the compound that has reached the brain parenchyma versus the percentage that is associated with the capillaries.

Conclusion

The this compound peptide represents a viable and potent tool for enhancing the delivery of a wide range of therapeutic molecules across the blood-brain barrier. The mechanism of adsorptive-mediated transcytosis, driven by the peptide's cationic nature, allows for efficient transport without compromising the integrity of the BBB. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and utilize this compound in their efforts to develop novel and effective treatments for CNS disorders. Further research into optimizing cargo conjugation and understanding the nuances of the transport mechanism will continue to advance the potential of this compound as a key enabler of next-generation neurotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide delivery to the brain via adsorptive-mediated endocytosis: advances with SynB vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CNS Delivery Via Adsorptive Transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced delivery of doxorubicin into the brain via a peptide-vector-mediated strategy: saturation kinetics and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Drug Delivery Using SynB1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SynB1 is a cell-penetrating peptide (CPP) derived from protegrin-1, an antimicrobial peptide.[1] It is a cationic peptide with the sequence RGGRLSYSRRRFSTSTGR that has been shown to efficiently traverse cellular membranes and deliver a variety of cargo molecules, including small molecule drugs, peptides, and nanoparticles, into the cytoplasm of cells.[1][2] This property makes this compound a valuable tool for in vitro drug delivery studies, particularly for compounds with poor membrane permeability. These application notes provide detailed protocols for utilizing this compound for in vitro drug delivery, including conjugation to a model drug (doxorubicin), assessment of cellular uptake, and evaluation of cytotoxicity.

Mechanism of Action

The precise mechanism of this compound-mediated cellular uptake is not fully elucidated but is understood to be a receptor- and energy-independent process at its core, although energy-dependent pathways may also be involved.[3] The initial interaction is believed to be an electrostatic attraction between the positively charged this compound peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. Following this binding, this compound is thought to induce membrane translocation through one or more of the following pathways:

-

Direct Penetration: this compound may directly cross the lipid bilayer, a process that can involve the formation of transient pores or membrane destabilization.

-

Endocytosis: this compound and its cargo can be internalized via various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[3][4][5] The specific pathway utilized can be dependent on the cell type, cargo, and concentration of the this compound conjugate.[4]

The following diagram illustrates the potential cellular uptake pathways for this compound-drug conjugates.

Data Presentation

The following tables summarize quantitative data from published studies on the in vitro efficacy of CPP-mediated drug delivery, including relevant data for doxorubicin cytotoxicity which can be used as a baseline for comparison.

| Drug | Cell Line | IC50 (µM) | Reference |

| Doxorubicin | MG-63 | 1.89 ± 1.41 | [6] |

| Doxorubicin | MG-63/DOX (resistant) | 8.54 ± 1.37 | [6] |

| Doxorubicin | MCF7 | 1.20 | [7] |

| Doxorubicin | AMJ13 | 223.6 (µg/ml) | [8] |

| Doxorubicin | HeLa | Varies | [9] |

| [(WR)8WKβA]-Dox | MCF-7 | ~5 | [10] |

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin and a CPP-Doxorubicin Conjugate in Various Cancer Cell Lines.

| Peptide | Cell Line | Uptake Efficiency | Method | Reference |

| FITC-labelled shuttles | MCF-7 | Concentration-dependent | Flow Cytometry | [11] |

| FITC-labelled shuttles | Primary B cells | Shuttle-dependent | Flow Cytometry | [11] |

| NBD-labeled SynB3 | K562 | Inhibited by endocytosis inhibitors | Flow Cytometry | [4] |

Table 2: Qualitative and Semi-Quantitative Analysis of Cellular Uptake of Cell-Penetrating Peptides.

Experimental Protocols

Protocol 1: Conjugation of this compound to Doxorubicin using an SMCC Crosslinker

This protocol describes a general method for conjugating a cysteine-containing this compound peptide to the primary amine group of doxorubicin using the heterobifunctional crosslinker SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate).

Materials:

-

This compound peptide with a C-terminal cysteine (this compound-Cys)

-

Doxorubicin hydrochloride (DOX)

-

SMCC (Succinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

-

Triethylamine (TEA)

-

Dialysis tubing (MWCO 1 kDa)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Activation of Doxorubicin with SMCC:

-

Dissolve Doxorubicin hydrochloride in a minimal amount of anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of SMCC dissolved in anhydrous DMF or DMSO.

-

Add a 2-fold molar excess of triethylamine (TEA) to the reaction mixture to deprotonate the amine group of doxorubicin.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Conjugation of Activated Doxorubicin to this compound-Cys:

-

Dissolve the this compound-Cys peptide in conjugation buffer.

-

Add the SMCC-activated doxorubicin solution to the this compound-Cys solution. A 1.5-fold molar excess of the activated doxorubicin over the peptide is recommended.

-

Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Purification of the this compound-Doxorubicin Conjugate:

-

Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).

-

Dialyze against PBS at 4°C for 24-48 hours with at least three buffer changes to remove unreacted doxorubicin, SMCC, and other small molecules.[2]

-

The purified this compound-Doxorubicin conjugate can be stored at -20°C.

-

Workflow Diagram:

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the this compound-drug conjugate compared to the free drug.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound-drug conjugate and free drug

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound-drug conjugate and the free drug in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

Protocol 3: Cellular Uptake Analysis by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of a fluorescently labeled this compound-drug conjugate.

Materials:

-

Fluorescently labeled this compound-drug conjugate (e.g., this compound-Doxorubicin, as doxorubicin is inherently fluorescent)

-

Cell line of interest

-

Glass-bottom culture dishes or chamber slides

-

Complete cell culture medium

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Prepare a solution of the fluorescently labeled this compound-drug conjugate in complete medium at the desired concentration (e.g., 1-10 µM).

-

Remove the medium from the cells and replace it with the conjugate solution.

-

Incubate for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.

-

-

Staining and Imaging:

-

Wash the cells three times with PBS to remove the extracellular conjugate.

-

For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 µg/mL) or DAPI (1 µg/mL) in PBS for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

(Optional) For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.

-

Add fresh medium or mounting medium to the cells.

-

Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the fluorophore and the nuclear stain.[12]

-

Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative measure of the cellular uptake of a fluorescently labeled this compound-drug conjugate.

Materials:

-

Fluorescently labeled this compound-drug conjugate

-

Cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Trypsin-EDTA

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the fluorescently labeled this compound-drug conjugate at various concentrations and for different time points as described in Protocol 3. Include an untreated control.

-

-

Cell Harvesting:

-

After incubation, wash the cells twice with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold FACS buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Excite the cells with the appropriate laser and detect the fluorescence emission in the corresponding channel.

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is proportional to the amount of internalized conjugate.[11]

-

Protocol 5: Investigating the Mechanism of Uptake Using Endocytosis Inhibitors

This protocol helps to elucidate the endocytic pathways involved in this compound-mediated uptake.

Materials:

-

Fluorescently labeled this compound-drug conjugate

-

Cell line of interest

-

Endocytosis inhibitors (see Table 3)

-

Complete cell culture medium

-

Confocal microscope or flow cytometer

| Inhibitor | Concentration | Target Pathway |

| Chlorpromazine | 10-30 µM | Clathrin-mediated endocytosis |

| Genistein | 50-200 µM | Caveolae-mediated endocytosis |

| Amiloride/EIPA | 50-100 µM | Macropinocytosis |

| Nocodazole | 10-20 µM | Microtubule-dependent transport |

| Cytochalasin D | 1-10 µM | Actin-dependent endocytosis |

Table 3: Common Endocytosis Inhibitors and their Target Pathways. [13][14]

Procedure:

-

Pre-treatment with Inhibitors:

-

Seed and grow cells as described in the respective analysis protocol (Confocal Microscopy or Flow Cytometry).

-

Pre-incubate the cells with the respective endocytosis inhibitor at the indicated concentration for 30-60 minutes at 37°C.

-

-

Co-treatment with this compound-conjugate:

-

Without washing out the inhibitor, add the fluorescently labeled this compound-drug conjugate to the medium.

-

Incubate for the desired time period.

-

-

Analysis:

-

Wash the cells and proceed with either confocal microscopy (Protocol 3) or flow cytometry (Protocol 4) to assess the cellular uptake.

-

A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

-

Uptake Mechanism Investigation Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol to visualize cytosolic aggresome-like bodies using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]

- 14. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SynB1-Mediated Gene Delivery in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SynB1 is a cell-penetrating peptide (CPP) derived from protegrin 1, an antimicrobial peptide.[1] Like other CPPs, this compound has the ability to traverse cellular membranes and deliver a variety of cargo molecules, including small drugs and peptides, into the cytoplasm.[1] This property makes it a promising vector for non-viral gene delivery, a critical tool in molecular biology research and the development of gene-based therapeutics. These application notes provide a detailed guide for utilizing this compound to deliver plasmid DNA into cultured mammalian cells. The protocols are based on general principles of CPP-mediated transfection and should be optimized for specific cell types and plasmid constructs.

Principle of this compound-Mediated Gene Delivery

This compound-mediated gene delivery relies on the formation of a non-covalent complex between the cationic this compound peptide and the anionic plasmid DNA. This electrostatic interaction condenses the DNA into nanoparticles, which can then interact with the cell surface and be internalized. The proposed mechanism of uptake involves an initial binding to negatively charged heparan sulfate proteoglycans on the cell surface, followed by endocytosis. Once inside the cell, the this compound-DNA complex must escape the endosome to release the plasmid DNA into the cytoplasm, allowing it to traffic to the nucleus for gene expression.

Data Presentation

While specific quantitative data for this compound-mediated plasmid DNA transfection efficiency in various cell lines is not extensively available in the public domain, studies on this compound-functionalized DNA nanopores provide insights into its potential for membrane interaction. The following table summarizes the insertion efficiency of DNA nanopores modified with varying numbers of this compound peptides into lipid membranes. This data suggests that the density of this compound on the cargo is a critical factor for efficient membrane translocation.

| Number of this compound Peptides per Nanopore | Insertion Efficiency (%) |

| 3 | 4.6 ± 2.3 |

| 6 | Slightly enhanced |

| 9 | Slightly enhanced |

| 12 | No enhancement |

| 15 | 19.8 ± 3.3 |

Data adapted from a study on DNA origami nanopores. The insertion efficiency was measured using a TIRF microscopy-based single-liposome assay.[1]

Note: This data should be interpreted as an indicator of this compound's membrane-penetrating capability and not as direct transfection efficiency for plasmid DNA. Optimization of this compound concentration and its ratio to plasmid DNA will be crucial for achieving high transfection efficiency.

Experimental Protocols

Materials

-

This compound peptide (lyophilized)

-

Plasmid DNA (high purity, endotoxin-free)

-

Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

Nuclease-free water

-

Phosphate-buffered saline (PBS)

-

Reporter plasmid (e.g., encoding GFP or luciferase) for optimization

-

Reagents for cell viability assay (e.g., MTT)

-

Reagents for transfection efficiency analysis (e.g., flow cytometer, luciferase assay substrate)

-

Sterile microcentrifuge tubes and tissue culture plates

Protocol 1: Preparation of this compound-DNA Complexes

This protocol describes the formation of nanoparticles through the electrostatic interaction between this compound and plasmid DNA. The charge ratio (N/P ratio), which is the molar ratio of nitrogen atoms in the peptide's primary amines to the phosphate groups in the DNA backbone, is a critical parameter to optimize.

-

Reconstitute this compound Peptide: Dissolve the lyophilized this compound peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C.

-

Dilute Plasmid DNA: Dilute the plasmid DNA in serum-free medium to a suitable concentration (e.g., 0.1 µg/µL).

-

Complex Formation:

-